molecular formula C11H8BF3O2 B8737371 2-(Trifluoromethyl)naphthalene-6-boronic acid

2-(Trifluoromethyl)naphthalene-6-boronic acid

Cat. No.: B8737371
M. Wt: 239.99 g/mol
InChI Key: GQBJXDPQJRYIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)naphthalene-6-boronic acid is a useful research compound. Its molecular formula is C11H8BF3O2 and its molecular weight is 239.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BF3O2

Molecular Weight

239.99 g/mol

IUPAC Name

[6-(trifluoromethyl)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C11H8BF3O2/c13-11(14,15)9-3-1-8-6-10(12(16)17)4-2-7(8)5-9/h1-6,16-17H

InChI Key

GQBJXDPQJRYIHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-(trifluoromethyl)-naphthalene (50 mg, 0.182 mmol), bis(pinacolato)diboron (92 mg, 0.362 mmol), and potassium acetate (53 mg, 0.540 mmol) were suspended in 2.5 mL of methyl sulfoxide. The mixture was de-oxygenated by four vacuum-nitrogen fill cycles, and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (3.7 mg, 0.0045 mmol) added, and the resultant mixture heated at 80° C. under a nitrogen atmosphere for 1 h. The mixture was cooled, diluted with ethyl acetate, and washed successively with two portions of water and one portion of brine. The organic layer was dried over magnesium sulfate, concentrated in vacuo, and the residue suspended in a mixture of 10 mL of acetone and 2 mL of aqueous 2N hydrochloric acid. The resultant mixture was heated at 60° C. for 16 hours and the crude boronic acid purified by reverse phase HPLC to give [6-(trifluoromethyl)-2-naphthyl]boronic acid as a white powder. 1H NMR (500 MHz, DMSO) δ: 8.47 (s, 1H); 8.38 (s, 1H); 8.33 (br s, 2H); 8.14 (d, J=8.7 Hz, 1H); 8.07 (d, J=8.2 Hz, 1H); 8.00 (d, J=8.2 Hz, 1H); 7.73 (dd, J=1.6, 8.5 Hz, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
53 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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